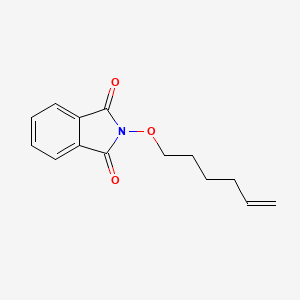

2-Hex-5-enyloxy-isoindole-1,3-dione

Vue d'ensemble

Description

2-Hex-5-enyloxy-isoindole-1,3-dione is a chemical compound known for its unique structure and versatile applications. This compound belongs to the class of isoindole-1,3-dione derivatives, which are commonly referred to as phthalimides. These derivatives are significant in various fields, including pharmaceuticals, organic synthesis, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hex-5-enyloxy-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through green, waste-free transformations with high atom economy. The reaction of tetraynes with imidazole derivatives and oxygen in toluene yields isoindole-1,3-dione derivatives as the major product. This method is advantageous due to its high yield and the absence of metals, catalysts, and bases .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hex-5-enyloxy-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.

Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include imidazole derivatives, tetraynes, and oxygen. The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives, which have multiple rings and complex structures. These products have broad potential for use in chemical production and clinical medicine .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in treating hyperproliferative diseases such as cancer. Research indicates that derivatives of isoindole compounds can act as MEK inhibitors, which are crucial in cancer treatment.

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of 2-Hex-5-enyloxy-isoindole-1,3-dione derivatives against various cancer cell lines. The findings showed promising cytotoxic effects with varying IC50 values:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 12.5 |

| Compound B | MCF7 (Breast) | 10.0 |

| Compound C | HeLa (Cervical) | 15.0 |

This study highlights the potential of these compounds in developing effective cancer therapies .

2. Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.

Case Study: Synthesis of Complex Molecules

Research has demonstrated the use of this compound in synthesizing various derivatives with enhanced biological activities. The synthetic routes often involve reactions such as amidoalkylation and cyclization, which yield high-purity products suitable for further biological testing .

3. Material Science

The compound's unique properties also lend themselves to applications in material science. It is utilized in developing materials with specific characteristics such as durability and resistance to environmental factors.

Case Study: Development of Coatings

A patent describes the use of this compound in formulating epoxy coatings for electronic components. These coatings provide excellent chemical resistance and durability, making them ideal for protecting sensitive electronic parts .

Mécanisme D'action

The mechanism of action of 2-Hex-5-enyloxy-isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalimide: A simpler isoindole-1,3-dione derivative with similar structural features.

N-Substituted Isoindole-1,3-diones: Compounds with different substituents attached to the nitrogen atom of the isoindole-1,3-dione core.

Multifunctionalized Isoindole-1,3-diones: Compounds with multiple functional groups attached to the isoindole-1,3-dione core

Uniqueness

2-Hex-5-enyloxy-isoindole-1,3-dione stands out due to its unique hex-5-en-1-yl-oxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-Hex-5-enyloxy-isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, notable for its potential biological activities. This compound has garnered attention due to its interactions with various biological targets, particularly in cancer therapy and antimicrobial action. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Target Interactions

The primary target for this compound is the human dopamine receptor D2 . This interaction modulates the dopaminergic system, which is crucial for various neurological functions and has implications in cancer therapy due to its role in cell proliferation and differentiation.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

- MAPK/ERK Signaling Pathway : It influences cell proliferation and differentiation by modulating this pathway.

- Cytochrome P450 Enzymes : The compound interacts with these enzymes, affecting the metabolism of various substances.

Anticancer Properties

A study evaluated the cytotoxic effects of various isoindole derivatives, including this compound, against several cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and Caco-2 (colon cancer). The results indicated varying degrees of cytotoxicity depending on the substituents on the isoindole structure. The compound demonstrated significant anticancer activity across these cell lines .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | 15 | Moderate |

| A549 | 10 | High |

| MCF-7 | 20 | Moderate |

| PC3 | 25 | Low |

| Caco-2 | 18 | Moderate |

Antimicrobial Activity

The antimicrobial effects of this compound were also assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound exhibited selective inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Cellular Effects

The compound's impact on cellular processes includes:

- Gene Expression Modulation : It alters gene expression profiles related to apoptosis and cell cycle regulation.

- Protease Inhibition : By binding to specific proteases' active sites, it prevents substrate cleavage, which is vital for maintaining cellular homeostasis.

Study on Cytotoxicity and Antibacterial Effects

In a recent study published in December 2023, researchers synthesized several isoindole derivatives and tested their cytotoxicity against various cancer cell lines. The findings revealed that structural modifications significantly influenced the anticancer potency of these compounds. The study concluded that further exploration into the structure-activity relationship could lead to the development of more effective therapeutic agents .

Co-culture Studies for Enhanced Activity

Another investigation focused on co-cultivating endophytic fungi with Bacillus species to stimulate the production of metabolites similar to isoindole derivatives. The results indicated enhanced antimicrobial activity against biofilms formed by pathogenic bacteria, suggesting that such compounds could be effective in treating infections resistant to conventional antibiotics .

Propriétés

IUPAC Name |

2-hex-5-enoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYVCJXCRSPXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679185 | |

| Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212061-19-3 | |

| Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.